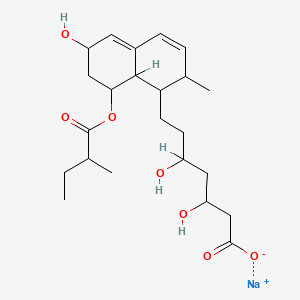

6-Epi pravastatin, sodium salt

Description

Contextualization of Pravastatin (B1207561) and its Stereoisomeric Derivatives

Pravastatin is a structurally complex molecule characterized by a decalin ring system and multiple chiral centers, making it a chiral compound. wikipedia.org This inherent chirality gives rise to the possibility of several stereoisomers—molecules that share the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of those atoms. evitachem.comontosight.ai These stereoisomeric derivatives, which include 6-Epi pravastatin and 3'-alpha-isopravastatin, are of significant interest in pharmaceutical research. ontosight.aifda.govresearchgate.net The specific spatial orientation of functional groups in these isomers can influence their biological activity and metabolic fate. evitachem.com

Definitional and Stereochemical Characterization of 6-Epi Pravastatin, Sodium Salt as an Epimer

6-Epi pravastatin, sodium salt, is classified as an epimer of pravastatin. evitachem.com Epimers are a specific type of diastereomer that differ in configuration at only one of several stereogenic centers. evitachem.com In the case of 6-Epi pravastatin, the structural distinction lies at the C-6 position of the decalin ring. evitachem.com While it shares the same molecular formula and atomic connections with pravastatin, the spatial arrangement of the hydroxyl group at this single chiral center is inverted. evitachem.com This seemingly minor alteration in stereochemistry is a defining characteristic of 6-Epi pravastatin.

| Compound | Key Stereochemical Feature | Relationship |

|---|---|---|

| Pravastatin | Specific configuration at all chiral centers, including C-6. | Epimers, differing only at the C-6 position. evitachem.com |

| 6-Epi Pravastatin | Inverted stereochemistry at the C-6 position compared to pravastatin. evitachem.com |

Research Significance of 6-Epi Pravastatin, Sodium Salt as a Biosynthetic Byproduct and Metabolite

The research significance of 6-Epi pravastatin, sodium salt stems from its identity as both a biosynthetic byproduct and a metabolite of pravastatin. fda.govncats.iocymitquimica.com During the industrial production of pravastatin, which often involves the fermentation of mevastatin (B1676542) followed by bioconversion, 6-Epi pravastatin can be formed as an impurity. researchgate.netchem-soc.si For instance, the use of certain enzymes in the hydroxylation of compactin can lead to the production of the 6-epi stereoisomer. researchgate.net

Furthermore, 6-Epi pravastatin is recognized as a metabolite of pravastatin in the body. fda.govncats.io The biotransformation of pravastatin can involve isomerization to 6-Epi pravastatin. fda.gov This conversion can occur through non-cytochrome P450 dependent pathways. ncats.io One proposed mechanism involves the sulfation of the 6-beta-hydroxy group, which then facilitates a nucleophilic attack that results in the epimerization at the 6-position. nih.gov The presence of 6-Epi pravastatin as a metabolite has prompted further investigation into the structure-activity relationships of statins and the impact of stereochemistry on their pharmacological profiles. evitachem.com

| Identifier | Value |

|---|---|

| CAS Number | 81176-41-2 schd-shimadzu.comnih.gov |

| Molecular Formula | C23H35NaO7 schd-shimadzu.comnih.gov |

| Molecular Weight | 446.51 g/mol schd-shimadzu.com |

| Synonyms | Pravastatin Related Compound B nih.gov |

Properties

IUPAC Name |

sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBQYTRBTXKKOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biogenesis and Biotransformation of 6 Epi Pravastatin, Sodium Salt

Enzymatic Production Pathways of 6-Epi Pravastatin (B1207561) from Precursors

Enzymatic Production Pathways of 6-Epi Pravastatin from Precursors

The primary enzymatic route to statins like pravastatin and its epimers involves the microbial hydroxylation of a precursor compound, compactin. evitachem.com This bioconversion is a key area of research for developing efficient and stereospecific industrial production methods.

A specific enzyme, Cytochrome P450 CYP105AS1, isolated from the bacterium Amycolatopsis orientalis, has been identified as a catalyst for the monooxygenation of compactin. acs.orgnih.gov However, the wild-type CYP105AS1 enzyme naturally hydroxylates compactin to predominantly yield 6-Epi pravastatin, the unwanted epimer, rather than the desired drug, pravastatin. acs.orgnih.govhud.ac.uk Structural and biochemical analyses show that while CYP105AS1 is an efficient compactin hydroxylase, the substrate's primary binding orientation within the enzyme's active site leads to the formation of the 6-Epi isomer. rcsb.org

The stereochemical outcome of the compactin hydroxylation by CYP105AS1 is a critical factor in its utility for pravastatin production. The wild-type enzyme exhibits a strong preference for producing 6-Epi pravastatin, with some studies showing an epimer ratio of 89:11 in favor of the 6-Epi form. This inherent regioselectivity necessitates either complex purification processes to separate the epimers or, more desirably, protein engineering to invert the enzyme's stereoselectivity. acs.org

Significant research has focused on engineering the CYP105AS1 enzyme to favor the production of pravastatin. Through techniques like error-prone PCR and computational design (Rosetta CoupledMoves protocol), variants have been created with mutations in the active site. acs.orgnih.gov For instance, a variant known as P450pra, which includes substitutions like I95T, A180V, and L236I, demonstrated a switch in stereoselectivity, producing mainly pravastatin. nih.gov Further optimization, guided by computational analysis, led to variants that achieved over 99% stereoselective hydroxylation of compactin to pravastatin, effectively eliminating the production of the 6-Epi pravastatin diastereomer. acs.orghud.ac.ukacs.org These studies reveal that specific amino acid substitutions can alter the binding orientation of compactin, favoring a "pro-S" mode that leads to pravastatin instead of the "pro-R" mode that yields 6-Epi pravastatin. acs.org

| CYP105AS1 Variant | Key Mutations | Primary Product | Stereoselectivity (Pravastatin:6-Epi Pravastatin Ratio) | Reference |

|---|---|---|---|---|

| Wild-Type | None | 6-Epi Pravastatin | ~11:89 | acs.org |

| P450pra | I95T, A180V, L236I | Pravastatin | ~95:5 | nih.gov |

| Optimized Variant | T95F, V180M | Pravastatin | >99:1 (elimination of 6-Epi) | acs.org |

In Vivo Isomerization and Metabolic Transformations of Pravastatin to 6-Epi Pravastatin

Once pravastatin is administered, it can be converted within the body into several metabolites, including its epimer, 6-Epi pravastatin. droracle.aifda.gov

The biotransformation of pravastatin is complex, involving multiple pathways. fda.gov One of the primary elucidated routes is the isomerization of pravastatin to form 6-Epi pravastatin and another isomer, 3α-hydroxyisomer of pravastatin (SQ 31,906). fda.govfda.govfda.govnih.govgoogle.com This isomerization is considered a major biotransformation pathway for pravastatin. droracle.ainih.gov

Unlike many other statins, pravastatin's metabolism is not significantly dependent on the cytochrome P450 (CYP) enzyme system. drugbank.comnih.govdroracle.ai Consequently, the formation of its major metabolites, including 6-Epi pravastatin, proceeds through non-CYP-dependent mechanisms. ncats.io Research indicates that 6-Epi pravastatin can be formed through sulfation at the 6'β-hydroxy group by sulfotransferase enzymes, which is then followed by a nucleophilic attack that leads to epimerization at the 6'-position. ncats.io This process can occur in the liver and small intestinal mucosa cells. nih.gov

Chemical Degradation Routes Yielding 6-Epi Pravastatin

In addition to enzymatic and metabolic pathways, 6-Epi pravastatin can be formed through direct chemical degradation of pravastatin. This non-enzymatic formation is a significant route, particularly under acidic conditions. fda.govncats.io Studies have shown that the acidic environment of the stomach can catalyze the isomerization of pravastatin to 6-Epi pravastatin. nih.govncats.io This chemical degradation in the stomach is considered a primary source of this metabolite, distinguishing pravastatin's metabolic profile from other statins that are more reliant on hepatic CYP-mediated metabolism. ncats.ionih.gov

| Pathway Type | Mechanism | Precursor/Substrate | Key Factors | Reference |

|---|---|---|---|---|

| Enzymatic Production | Hydroxylation | Compactin | Wild-Type CYP105AS1 enzyme | acs.orgnih.gov |

| In Vivo Biotransformation | Isomerization | Pravastatin | Sulfotransferase-mediated sulfation | nih.govncats.io |

| Chemical Degradation | Acid-catalyzed isomerization | Pravastatin | Acidic conditions (e.g., in the stomach) | nih.govncats.io |

Acidic Degradation Mechanisms of Pravastatin to 6-Epi Pravastatin

Pravastatin is susceptible to isomerization under acidic conditions, leading to the formation of its C-6 epimer, 6-Epi pravastatin. srce.hr This conversion can occur in the acidic environment of the stomach. ncats.io The chemical structure of pravastatin features a bis-allylic C-6 position, which makes this atom prone to epimerization, a reaction that is relatively rapid at acidic pH. srce.hr

The degradation of pravastatin is highly pH-dependent, with the rate of degradation being significantly faster in acidic media compared to alkaline conditions. researchgate.net Research has shown that acidic gastric conditions, typically with a pH range of 1.5 to 3.5, can accelerate the degradation of pravastatin into 6-Epi pravastatin. In addition to epimerization, pravastatin can also undergo lactonization under these conditions, forming pravastatin lactone. srce.hrresearchgate.net

In vitro studies have quantified the formation of 6-Epi pravastatin from pravastatin under simulated acidic conditions.

Table 1: Comparative Yields of 6-Epi Pravastatin Formation Under Varying pH Conditions Data adapted from in vitro metabolic studies.

| pH | Temperature (°C) | Yield (%) | Epimer Purity (%) |

| 1.5 | 37 | 28.4 | 91.2 |

| 2.5 | 37 | 41.7 | 88.9 |

| 7.4 | 37 | <5 | N/A |

Other Chemical Interconversion Pathways to the 6-Epimer

Beyond acidic degradation, a key biotransformation pathway for the formation of 6-Epi pravastatin involves enzymatic action. ncats.ionih.gov This process is initiated by the sulfation of pravastatin at the 6'beta-hydroxy group, a reaction mediated by sulfotransferase enzymes, such as SULT2A1. nih.gov This step results in the formation of a pravastatin-6β-sulfate intermediate.

Following its formation, this intermediate undergoes a nucleophilic attack by hydroxy anions at the 6'alpha-position, leading to the epimerization at the C-6 position and yielding 6-Epi pravastatin. ncats.ionih.gov

Evidence for this enzymatic pathway comes from studies in rat liver cytosol, where the production of 6-Epi pravastatin (referred to as R-418, the 6'alpha-OH epimer) was observed in the presence of adenosine (B11128) 3'-phosphate 5'-phosphosulfate, a necessary cofactor for sulfotransferases. nih.gov The inhibition of this reaction by known sulfotransferase inhibitors further supports the proposed mechanism. nih.gov

Human studies have confirmed that 6-Epi pravastatin is a metabolite of pravastatin. Following administration of [14C]-labeled pravastatin to healthy volunteers, 6-Epi pravastatin was detected in urine, accounting for a small percentage of the total radioactivity. nih.gov

Table 2: Urinary Excretion of 6-Epi Pravastatin in Humans Data from a study in healthy male volunteers after single doses of [14C]Pravastatin. nih.gov

| Route of Administration | 6-Epi Pravastatin (% of Urinary Radioactivity) |

| Oral (po) | 3% |

| Intravenous (iv) | 1% |

These findings demonstrate that while acidic degradation is a significant pathway for the formation of 6-Epi pravastatin, specific enzymatic biotransformation also contributes to its presence in vivo. ncats.ionih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Epi Pravastatin, Sodium Salt

Impurity Profiling and Identification of 6-Epi Pravastatin (B1207561), Sodium Salt

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, ensuring the quality and safety of active pharmaceutical ingredients (APIs). For pravastatin, a key impurity of concern is its C-6 epimer, 6-Epi pravastatin. chem-soc.sigoogle.com

Detection and Monitoring in Fermentation Broths and Pharmaceutical Intermediates

The production of pravastatin often involves a microbial hydroxylation of compactin. google.com During this fermentation process and subsequent isolation and purification steps, 6-Epi pravastatin can be formed. chem-soc.sigoogle.com The C-6 position is susceptible to epimerization, particularly under certain pH conditions. google.com Therefore, robust analytical methods are essential for the early detection and continuous monitoring of this impurity in fermentation broths and intermediate process streams.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Reversed-phase HPLC methods are commonly used to separate pravastatin from its related impurities, including 6-Epi pravastatin. chem-soc.simdpi.com Monitoring the levels of 6-Epi pravastatin from the initial fermentation broth through various purification stages, such as extraction and salt formation, allows for process optimization to minimize its formation and ensure its removal. google.com For instance, a process involving extraction from the fermentation broth, formation of an ammonium (B1175870) salt for purification, and subsequent transposition to the sodium salt has been developed to produce pravastatin sodium with high purity, substantially free of the lactone and epi-pravastatin forms. google.com

Spectroscopic and Chromatographic Approaches for Structural Confirmation

While chromatographic techniques can separate 6-Epi pravastatin from pravastatin, spectroscopic methods are necessary for unambiguous structural confirmation. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying impurities. chem-soc.siresearchgate.net The mass-to-charge ratio (m/z) of 6-Epi pravastatin is identical to that of pravastatin, but their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can sometimes provide distinguishing features. chem-soc.sihplc.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the stereochemistry of molecules. By analyzing the NMR spectra, particularly focusing on the chemical shifts and coupling constants of the protons around the C-6 chiral center, the stereochemical difference between pravastatin and 6-Epi pravastatin can be unequivocally confirmed.

Quantitative Analytical Techniques for Isomeric Separation and Determination

Accurate quantification of 6-Epi pravastatin is crucial for ensuring that its level in the final drug substance complies with regulatory limits.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

HPLC is the workhorse for the quantitative analysis of pravastatin and its isomers. nih.govajrcps.com Reversed-phase HPLC methods, typically employing a C18 column, can achieve baseline separation of pravastatin, 6-Epi pravastatin, and other related impurities. hplc.eu UV detection is commonly used for quantification. mdpi.com

For enhanced sensitivity and selectivity, especially at low concentration levels, LC-MS/MS is the preferred method. nih.govscholarsresearchlibrary.com Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for highly specific and sensitive quantification of the isomers, even in complex matrices like plasma. nih.govnih.gov While pravastatin and 6-Epi pravastatin have the same precursor and product ion transitions, their chromatographic separation is essential for individual quantification. hplc.eu

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Column | Teknokroma C8 (5 μm, 25 cm × 4.6 mm) nih.gov | ACE C18 (3 μm, 50 x 3.0 mm) hplc.eu |

| Mobile Phase | 10mM ammonium acetate (B1210297): methanol: triethylamine (B128534) (40:60:0.17 v/v/v) nih.gov | Acetonitrile-Methanol-THF-Water-Acetic acid (15:20:5:60:0.1) hplc.eu |

| Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min hplc.eu |

| Detection | UV at 239 nm nih.gov | Triple Quadrupole MS (MRM mode) hplc.eu |

| Ionization | N/A | TurboIonSpray (negative mode) hplc.eu |

Capillary Electrophoresis (CE) for High-Fidelity Isomer Discrimination

Capillary Electrophoresis (CE) offers a different selectivity mechanism compared to HPLC and can be a powerful tool for isomer discrimination. srce.hrunizg.hr In CE, separation is based on the differential migration of charged analytes in an electric field. Pravastatin and its epimer, being structurally very similar, can be challenging to separate. However, by optimizing parameters such as buffer pH, ionic strength, and the use of additives like cyclodextrins, baseline separation of these isomers can be achieved. researchgate.netsrce.hr Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully employed to separate pravastatin from its degradation products and has the potential for resolving epimers. srce.hrunizg.hr

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica researchgate.net |

| Background Electrolyte | 10 mM Borate Buffer (pH 8.5) with 10% acetonitrile (B52724) researchgate.net |

| Applied Voltage | 27.5 kV researchgate.net |

| Detection | UV at 200 nm researchgate.net |

| Temperature | Ambient researchgate.net |

Method Development and Validation for Research and Quality Control of Isomers

The development and validation of analytical methods for the quantification of 6-Epi pravastatin are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). ingentaconnect.comsrce.hr

A typical validation protocol for an HPLC or CE method for impurity quantification includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajrcps.com

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 ingentaconnect.com |

| Accuracy | Recovery within 98-102% |

| Precision (RSD) | ≤ 2% for drug substance, ≤ 5% for impurities |

| Robustness | System suitability parameters remain within acceptable limits after minor changes to method parameters. ajrcps.com |

Rational Design and Engineering Strategies for Stereoselectivity in Pravastatin Biosynthesis

Protein Engineering of Cytochrome P450 Enzymes for Enhanced Stereochemical Control

The central catalyst in the biotransformation of compactin to pravastatin (B1207561) is a cytochrome P450 monooxygenase. jmb.or.kr The wild-type cytochrome P450 from Amycolatopsis orientalis, CYP105AS1, naturally catalyzes the monooxygenation of compactin to produce predominantly 6-epi-pravastatin. acs.orgnih.govacs.org Therefore, inverting and perfecting the stereoselectivity of this enzyme has been a primary goal for efficient pravastatin production. pnas.orgresearchgate.net

Computational tools have become indispensable in guiding the engineering of P450 enzymes for improved stereoselectivity. mdpi.compreprints.org By modeling the enzyme's active site and its interaction with the compactin substrate, researchers can predict mutations that will favor the desired reaction. acs.orgmdpi.com

The Rosetta CoupledMoves protocol is one such computational method used to design a virtual library of CYP105AS1 mutants. acs.orgnih.govresearchgate.net This approach samples both sequence and conformational space around the active site to identify amino acid substitutions predicted to preferentially bind compactin in a "pro-pravastatin" orientation. acs.orgmdpi.com This desired orientation places the C6-pro-S hydrogen of compactin in the correct position for abstraction by the enzyme's heme iron(IV)-oxo intermediate, leading to the formation of pravastatin. jmb.or.kracs.org In contrast, the pro-R orientation leads to the unwanted 6-epi pravastatin. acs.org

Molecular Dynamics (MD) simulations further refine these predictions. nih.govresearchgate.net By simulating the dynamic movements of the enzyme-substrate complex over time, researchers can assess the frequency of "near-attack conformations" (NACs). nih.govresearchgate.net NACs are transient states where the substrate is optimally positioned for the catalytic reaction. nih.gov Studies have shown that even ultrashort MD simulations (on the picosecond to nanosecond timescale) can correlate the frequency of NACs with the experimentally observed stereoselectivity. nih.govresearchgate.net For instance, simulations can reveal that specific mutations increase the occurrence of conformations leading to pravastatin while decreasing those that result in 6-epi pravastatin. acs.orgnih.gov This combined computational approach of Rosetta design and MD simulations has successfully identified mutants that dramatically improve stereoselectivity, in some cases eliminating the formation of 6-epi pravastatin to below detection limits. acs.orgacs.orgresearchgate.net

Table 1: Computationally Identified Mutations in CYP105AS1 to Enhance Pravastatin Selectivity

| Original Residue | Position | Predicted Favorable Substitution(s) | Predicted Role in Stereoselectivity | Reference |

| Ile | 95 | Phe | Contributes to pro-S (pravastatin) binding configuration. | acs.org |

| Ala | 180 | Val, Phe, Met | Favored in designs for pravastatin production; missing in pro-R designs. | acs.org |

| Phe | 286 | Phe | Strong preference for Phenylalanine in designs optimized for pravastatin binding. | acs.org |

Directed evolution mimics the process of natural selection in the laboratory to develop enzymes with desired properties. preprints.org This technique involves creating large libraries of enzyme variants through random or targeted mutagenesis, followed by high-throughput screening to identify mutants with improved performance. preprints.org

Initial efforts to invert the natural stereoselectivity of CYP105AS1, which produces 6-epi pravastatin, utilized error-prone PCR to introduce random mutations. acs.orgnih.gov Screening these libraries led to the discovery of a variant, named P450pra, with three active site substitutions (I95T, A180V, L236I) and two surface mutations. acs.org This variant exhibited a significant switch in stereoselectivity, primarily producing pravastatin instead of its 6-epi isomer. acs.orgnih.gov However, the selectivity was still imperfect, with an epimeric excess (e.e.) of around 90%. nih.gov

Subsequent strategies combined directed evolution with rational design. acs.org The insights gained from computational models (as described in 4.1.1) help to create smaller, "smarter" libraries of mutants that are more likely to contain beneficial mutations. acs.orgpreprints.org For example, after computational analysis predicted that mutations at eight specific positions would be beneficial, these sites were targeted for mutagenesis. acs.orgnih.gov Experimental testing of these rationally designed mutants led to the creation of a CYP105AS1 variant with over 99% stereoselectivity for pravastatin, completely eliminating the production of 6-epi pravastatin. acs.orgacs.orgnih.gov This demonstrates the power of combining directed evolution with computational approaches to overcome the limitations of random mutagenesis alone and achieve near-perfect stereochemical control. acs.orgresearchgate.netmdpi.com

Table 2: Evolution of CYP105AS1 Stereoselectivity

| Enzyme Variant | Engineering Strategy | Key Mutations | Product Ratio (Pravastatin : 6-Epi Pravastatin) | Reference |

| Wild-Type CYP105AS1 | None | - | Mainly 6-Epi Pravastatin | acs.orgnih.gov |

| P450pra | Directed Evolution (error-prone PCR) | I95T, A180V, L236I, Q127R, A265N | ~9:1 (90% e.e. for Pravastatin) | acs.orgnih.gov |

| Computationally Optimized Variant | Computation-Aided Rational Design | Undisclosed proprietary mutations | >99% Pravastatin (<1% 6-Epi Pravastatin) | acs.orgacs.orgrug.nl |

Biocatalytic System Optimization to Minimize 6-Epi Pravastatin Formation

Beyond engineering the P450 enzyme itself, optimizing the entire biocatalytic system is crucial for minimizing the formation of 6-epi pravastatin and maximizing the yield of the desired product. acs.orgnerc.ac.uk The efficiency and selectivity of the P450-catalyzed hydroxylation depend on several factors, including the successful transfer of electrons from cofactors like NAD(P)H via redox partner proteins. jmb.or.krnih.gov

Process Analytical Technology (PAT) Applications in Biomanufacturing for Isomer Purity

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. mt.comnih.gov In the context of pravastatin biomanufacturing, PAT is essential for ensuring the isomeric purity of the final product by monitoring the process in real-time to minimize 6-epi pravastatin levels. mt.comleadventgrp.com

The goal of PAT is to move from quality by testing the final product to quality by design (QbD), where process understanding and control ensure product quality throughout manufacturing. mt.comamericanpharmaceuticalreview.comcore.ac.uk For bioprocesses, this involves monitoring Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). mt.comleadventgrp.com In this case, the ratio of pravastatin to 6-epi pravastatin is a crucial CQA.

Several PAT tools are applicable to monitor and control the fermentation and bioconversion process. americanpharmaceuticalreview.comnih.gov

Spectroscopic and Chromatographic Tools : In-line or on-line technologies like Raman or Near-Infrared (NIR) spectroscopy can monitor concentrations of key analytes such as nutrients (e.g., glucose) and metabolites in the bioreactor. americanpharmaceuticalreview.comthermofisher.com High-Performance Liquid Chromatography (HPLC) is a fundamental at-line or off-line tool used to directly measure the concentrations of compactin, pravastatin, and 6-epi pravastatin, providing direct feedback on isomeric purity. nerc.ac.uk Automated sampling systems can connect bioreactors directly to analytical equipment like HPLC to enable more frequent, near-real-time measurements. americanpharmaceuticalreview.com

Off-Gas Analysis : Process mass spectrometry can analyze the composition of gases leaving the bioreactor (off-gas). thermofisher.com Monitoring the oxygen uptake rate and carbon dioxide evolution rate provides invaluable real-time information on the metabolic state and health of the microbial culture, allowing for early detection of process deviations that could impact enzyme performance and stereoselectivity. thermofisher.com

By integrating these PAT tools, manufacturers can continuously monitor the bioprocess, ensuring that the conditions remain optimal for the engineered P450 enzyme to selectively produce pravastatin while minimizing the formation of the 6-epi isomer. leadventgrp.comcore.ac.uk This real-time control helps prevent batch failures and ensures consistent production of high-purity pravastatin. thermofisher.com

Investigations into the Structure Activity Relationships of Pravastatin Stereoisomers

Differential Enzymatic Recognition and Interaction with Pravastatin (B1207561) and its 6-Epimer

The stereochemical configuration at the 6-position of the decalin ring is a critical determinant for enzymatic recognition, both by the therapeutic target, HMG-CoA reductase, and by biosynthetic enzymes. evitachem.com 6-epi-pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, similar to its parent compound, pravastatin. evitachem.comschd-shimadzu.com However, the spatial orientation of the hydroxyl group at the 6-position influences the binding affinity and inhibitory potency. evitachem.com All statins must possess the required 3R,5R stereochemistry in their dihydroxyheptanoic acid unit to effectively inhibit HMG-CoA reductase. wikipedia.org

The differential recognition is starkly demonstrated by the biosynthetic enzyme CYP105AS1, a cytochrome P450 from the bacterium Amycolatopsis orientalis. nih.govrug.nl The wild-type version of this enzyme efficiently hydroxylates the precursor compactin but predominantly produces the therapeutically less effective 6-epi-pravastatin. pnas.org Structural and biochemical analyses reveal that the natural binding modes of compactin within the wild-type enzyme's active site favor the formation of the 6-epimer. pnas.org

Through protein engineering, the stereoselectivity of this enzyme was completely inverted. A mutant, designated P450pra, containing five amino acid substitutions (I95T, Q127R, A180V, L263I, A265N), was developed that produces pravastatin with high selectivity, effectively eliminating the formation of 6-epi-pravastatin. pnas.orgnih.gov This successful re-engineering underscores the enzyme's capacity for exquisite stereochemical discrimination and how it can be manipulated to favor the formation of the desired stereoisomer.

| Enzyme | Substrate | Primary Product | Pravastatin / 6-epi-pravastatin Ratio | Reference |

|---|---|---|---|---|

| Wild-Type CYP105AS1 | Compactin | 6-epi-pravastatin | 3:97 | nih.gov |

| Engineered CYP105AS1 (P450Prava) | Compactin | Pravastatin | >99% Pravastatin | nih.govresearchgate.net |

Stereochemical Determinants of Enzymatic Substrate Binding and Catalysis at a Molecular Level

The stereochemical outcome of the enzymatic hydroxylation of compactin is determined by the precise positioning of the substrate within the enzyme's active site relative to the reactive heme iron center. pnas.org The difference in product formation between pravastatin and its 6-epimer is a direct consequence of which hydrogen atom on the C-6 carbon of compactin is presented for abstraction.

In the wild-type CYP105AS1 enzyme, the active site accommodates compactin in a conformation where the pro-R hydrogen at the C-6 position is preferentially exposed, leading to the formation of 6-epi-pravastatin. researchgate.netacs.org The binding is influenced by a network of interactions between the substrate and the amino acid residues lining the active site.

The inversion of stereoselectivity in the engineered P450pra mutant was achieved by altering these interactions. Three key mutations in the active site (I95T, A180V, and L236I) were particularly impactful. nih.govpnas.org These substitutions reshape the active site, creating new contact points and restricting the conformational freedom of the bound compactin molecule. pnas.org This new active site environment forces the substrate into a "pro-S" orientation, where the pro-S hydrogen from the C-6 carbon is positioned close to the heme iron, thereby directing the hydroxylation to produce pravastatin. pnas.org The mutations enhance the affinity for the ligand and redefine the conformational landscape to favor a single, desired binding mode. pnas.org

| Mutation in CYP105AS1 | Location | Effect on Binding and Catalysis | Reference |

|---|---|---|---|

| I95T | Active Site | Reshapes the active site, enhances ligand affinity, and restricts substrate conformation to a "pro-S" (pravastatin-producing) orientation. | nih.govpnas.org |

| A180V | Active Site | ||

| L236I | Active Site |

Computational Chemistry and Molecular Modeling of Isomeric Conformations and Binding Poses

Computational chemistry and molecular modeling have been indispensable tools for elucidating the structural basis of the stereoselectivity of CYP105AS1 and for guiding its rational redesign. rug.nlresearchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations were employed to model the binding of the compactin substrate within the active sites of both the wild-type and mutant enzymes. nih.govacs.org

Using software like AutoDock VINA and YASARA, researchers performed docking studies that yielded binding poses consistent with the observed experimental outcomes. nih.govrug.nlacs.org For the wild-type enzyme, the computational models predicted binding poses indicative of a "pro-R" attack on the compactin molecule, which would result in the formation of 6-epi-pravastatin. nih.govacs.org Conversely, for the engineered P450pra variant, the models showed a preference for a "pro-S" binding mode, leading to pravastatin. nih.gov

Furthermore, ultrashort molecular dynamics simulations (on the picosecond to nanosecond timescale) were conducted to examine the dynamic behavior of the enzyme-substrate complexes. rug.nlresearchgate.net These simulations revealed that the frequency of near-attack conformations (NAC), where the substrate is positioned optimally for the chemical reaction to occur, agreed with the experimentally observed product ratios. nih.govrug.nlresearchgate.net The computational design protocol Rosetta was used to create virtual libraries of mutants and predict substitutions that would favor the desired pro-pravastatin orientation, demonstrating the predictive power of these in silico methods for enzyme engineering. nih.govrug.nlacs.org

| Computational Method | Software/Protocol | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking | AutoDock VINA, YASARA | Predicted "pro-R" binding poses for compactin in wild-type CYP105AS1, consistent with 6-epi-pravastatin formation. | nih.govrug.nlacs.org |

| Molecular Dynamics (MD) Simulations | - | The frequency of near-attack conformations in simulations correlated with the experimental stereoselectivity of the enzyme. | rug.nlresearchgate.net |

| Computational Enzyme Design | Rosetta (CoupledMoves protocol) | Successfully designed and predicted mutations that invert the enzyme's stereoselectivity from 6-epi-pravastatin to pravastatin production. | nih.govrug.nl |

Emerging Research Trajectories for 6 Epi Pravastatin, Sodium Salt

Development of Novel Biocatalysts with Absolute Stereoselectivity for Pravastatin (B1207561) Production

The biocatalytic hydroxylation of compactin to pravastatin is a key step in its production, and the control of stereoselectivity at the C-6 position is paramount to prevent the formation of the undesired 6-Epi pravastatin. Research has increasingly focused on engineering enzymes, particularly cytochrome P450s, to achieve absolute stereoselectivity.

Wild-type cytochrome P450 enzymes, such as CYP105AS1 from Amycolatopsis orientalis, naturally catalyze the monooxygenation of compactin to predominantly 6-Epi pravastatin. nih.govnih.govacs.orgacs.org To shift this selectivity towards the therapeutically active pravastatin, scientists have employed strategies like directed evolution and computation-aided enzyme engineering. nih.govnih.govacs.orgacs.org

Through techniques like error-prone PCR and screening, variants of CYP105AS1 have been generated with inverted stereoselectivity. nih.govnih.gov For instance, a mutant designated as P450pra, carrying substitutions in the active site (I95T, A180V, L236I) and on the surface (Q127R, A265N), exhibited a significant switch in selectivity, primarily producing pravastatin. nih.gov Further computational-aided approaches, using protocols like Rosetta's CoupledMoves, have been utilized to design virtual libraries of mutants with a desired pro-pravastatin orientation for compactin binding. nih.govnih.govacs.orgacs.org This has led to the development of CYP105AS1 variants with over 99% stereoselective hydroxylation of compactin to pravastatin, effectively eliminating the formation of 6-Epi pravastatin. nih.govnih.govacs.orgresearchgate.net Molecular dynamics simulations have been instrumental in understanding how these mutations reshape the active site, restricting the conformational freedom of the substrate and positioning it for stereo-specific oxidation. nih.govnih.gov

The following table summarizes key engineered biocatalysts and their improved stereoselectivity in pravastatin production:

| Biocatalyst Variant | Engineering Approach | Key Mutations | Stereoselectivity Outcome |

| P450pra | Directed Evolution | I95T, A180V, L236I, Q127R, A265N | Switched selectivity to mainly pravastatin. nih.gov |

| Computationally Designed CYP105AS1 | Computation-Aided Design (Rosetta) | Not specified | >99% stereoselectivity for pravastatin. nih.govacs.orgresearchgate.net |

| P450prava | Directed Evolution | Not specified | Pravastatin:6-epi-pravastatin ratio of 96:4. nih.gov |

Advanced Hyphenated Analytical Techniques for Trace Isomer Detection and Profiling

The detection and quantification of trace levels of 6-Epi pravastatin are critical for ensuring the quality and safety of pravastatin sodium. Advanced hyphenated analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, have become indispensable for this purpose.

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of pravastatin and its isomers. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of minute quantities of 6-Epi pravastatin in complex matrices. The use of multiple reaction monitoring (MRM) in MS/MS enhances the specificity of detection by monitoring specific precursor-to-product ion transitions for each isomer. nih.gov

Method development often involves careful optimization of chromatographic conditions, such as the choice of column and mobile phase, to achieve baseline separation of the isomers. nih.gov For instance, a Cortecs™ C18 column with a gradient elution of acetonitrile (B52724) and methylammonium (B1206745) acetate (B1210297) buffer has been successfully used for this purpose. nih.gov Sample preparation techniques like solid-phase extraction (SPE) are also crucial for removing interfering substances and concentrating the analytes before analysis. nih.gov

The table below highlights key features of advanced analytical techniques for isomer detection:

| Analytical Technique | Key Features | Application |

| UHPLC-MS/MS | High sensitivity, high selectivity, rapid analysis. nih.gov | Simultaneous quantification of pravastatin and its isomers in various samples. nih.gov |

| LC-MS/MS | Robust and reliable for routine analysis. | Quantification of pravastatin and its metabolites in biological matrices. |

| HPLC-UV | Standard method for quality control. nih.gov | Determination of pravastatin in pharmaceutical dosage forms. nih.gov |

Fundamental Mechanistic Understanding of Epimerization and Biotransformation Processes

A thorough understanding of the biochemical mechanisms that lead to the formation of 6-Epi pravastatin is essential for developing effective control strategies. The primary route of its formation is through the stereoselective hydroxylation of compactin by cytochrome P450 enzymes. acs.orgnih.gov

The catalytic mechanism of cytochrome P450 involves a reactive oxyferryl intermediate that stereoselectively abstracts a hydrogen atom from the substrate, followed by an oxygen rebound to form the hydroxylated product. acs.orgnih.gov The stereospecificity of this hydrogen abstraction determines whether pravastatin (pro-S) or 6-Epi pravastatin (pro-R) is formed. acs.org The active site architecture of the enzyme plays a crucial role in orienting the compactin molecule, thereby dictating the stereochemical outcome of the reaction. acs.orgnih.gov In wild-type CYP105AS1, the predominant binding modes of compactin lead to the formation of 6-Epi pravastatin. nih.gov

Epimerization, the conversion of one epimer to another, can also contribute to the presence of 6-Epi pravastatin. Research has shown that pravastatin can be metabolically activated by sulfation at the 6'β-hydroxy group by sulfotransferases, which can be followed by nucleophilic attack to yield the 6'α-hydroxy epimer (a related isomer). nih.gov While this specific study focused on metabolic transformation, it highlights potential enzymatic pathways for epimerization.

The biotransformation of compactin to pravastatin is a multi-step process that has been traditionally carried out in two stages: fermentation of Penicillium citrinum to produce compactin, followed by a biotransformation step using bacteria like Streptomyces carbophilus, which contains a P450 enzyme that hydroxylates compactin. nih.govpnas.org Efforts to create a single-step fermentation process have led to the engineering of organisms like Penicillium chrysogenum to express both the compactin biosynthetic pathway and an evolved P450 enzyme with the desired stereoselectivity. nih.govpnas.org

Application of Machine Learning and Artificial Intelligence in Biocatalyst Design for Isomer Control

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative technologies in the field of enzyme engineering, offering powerful tools for the design of highly selective biocatalysts and the control of isomer formation. nih.govacs.orgresearchgate.net These computational approaches can analyze vast datasets of protein sequences and structures to identify patterns that correlate with desired enzymatic properties, such as stereoselectivity. nih.gov

In the context of pravastatin production, ML algorithms can be trained on data from directed evolution experiments to build predictive models. nih.govresearchgate.net These models can then be used to screen virtual libraries of enzyme variants in silico, identifying promising candidates with a high probability of exhibiting the desired stereoselectivity before they are synthesized and tested in the laboratory. nih.govacs.org This significantly reduces the experimental workload and accelerates the development of improved biocatalysts. nih.govnih.gov

For instance, random forest models have been used to predict the activity and stereoselectivity of imine reductase variants, demonstrating the potential of ML to guide enzyme engineering efforts. nih.gov Furthermore, ML-assisted directed evolution has been successfully applied to enhance the diastereoselectivity of ketoreductases. acs.org These approaches can capture complex, non-linear relationships between amino acid sequence and enzyme function, including epistatic interactions where the effect of one mutation depends on the presence of others. nih.gov

The integration of AI and ML with computational modeling tools like Rosetta is creating a powerful framework for the rational design of enzymes with tailored properties. acs.orgnih.gov As these technologies continue to advance, they are expected to play an increasingly important role in the development of biocatalysts that can produce pravastatin with absolute stereocontrol, thereby eliminating the formation of 6-Epi pravastatin. portlandpress.com

The following table outlines the applications of AI/ML in biocatalyst design for isomer control:

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training algorithms on experimental data to predict the stereoselectivity of enzyme variants. nih.govresearchgate.net | Reduces the need for extensive experimental screening. nih.gov |

| In Silico Screening | Virtually evaluating large libraries of mutant enzymes to identify promising candidates. nih.gov | Accelerates the discovery of highly selective biocatalysts. acs.org |

| Guided Directed Evolution | Using ML predictions to guide the selection of mutations in subsequent rounds of directed evolution. acs.org | More efficient exploration of the protein sequence space. acs.org |

| De Novo Enzyme Design | Designing novel enzyme active sites with desired catalytic properties. portlandpress.com | Creation of biocatalysts with unprecedented stereoselectivity. portlandpress.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.